Palonosetron hydrochloride, (3aR)-

Description

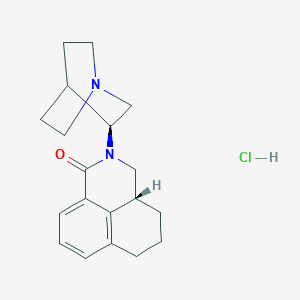

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-KPVRICSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135755-51-0 | |

| Record name | Palonosetron hydrochloride, (3aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALONOSETRON HYDROCHLORIDE, (3AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Chaperone: A Technical Guide to the Mechanism of Action of (3aR)-Palonosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3aR)-Palonosetron hydrochloride, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exhibits a distinct pharmacological profile that underlies its enhanced clinical efficacy, particularly in delayed chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of its mechanism of action, focusing on its high-affinity binding, allosteric interactions, and prolonged receptor inhibition. We will dissect the downstream signaling consequences, present comparative quantitative data, and detail the experimental protocols used to elucidate these properties. This document aims to serve as a comprehensive resource for researchers engaged in serotonergic signaling and antiemetic drug development.

Primary Pharmacodynamics: A High-Affinity Interaction with the 5-HT3 Receptor

The principal mechanism of action of (3aR)-Palonosetron is the selective, high-affinity antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] These receptors are strategically located on vagal nerve terminals in the periphery and centrally within the chemoreceptor trigger zone of the area postrema.[1][3] The binding of serotonin (5-HT) to these receptors, often triggered by chemotherapeutic agents damaging enterochromaffin cells in the gut, initiates a signaling cascade that results in nausea and vomiting.[2][4] Palonosetron effectively blocks this interaction.[3]

A key differentiator of palonosetron is its significantly higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron and granisetron.[5][6] This is reflected in its low nanomolar to sub-nanomolar dissociation constant (Ki).[7][8]

Quantitative Comparison of 5-HT3 Receptor Antagonists

The superior binding characteristics of palonosetron are evident when its quantitative binding and functional parameters are compared with other setrons.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Receptor Subtype | System |

| (3aR)-Palonosetron | 0.17[7] | 0.24[9] | 5-HT3A | HEK293 Cells |

| 0.22 ± 0.07[8] | 0.18[9] | 5-HT3AB | HEK293 Cells | |

| 0.34[9] | 5-HT3A | HEK293 Cells | ||

| 0.15[9] | 5-HT3AB | HEK293 Cells | ||

| Ondansetron | 0.47 ± 0.14[8] | 907 ± 84.9 (for chronic inhibition)[8] | 5-HT3 | Not Specified |

| pKi = 8.70[10] | pA2 = 8.63[10] | 5-HT3 | Rat Cerebral Cortex / Vagus Nerve | |

| Granisetron | pKi = 9.15[10] | pA2 = 9.44[10] | 5-HT3 | Rat Cerebral Cortex / Vagus Nerve |

The Allosteric Interaction and Prolonged Inhibition Controversy

The prolonged clinical efficacy of palonosetron, with a half-life of approximately 40 hours, has been a subject of extensive research.[5][6] Two primary hypotheses have been proposed: receptor internalization and a unique binding kinetic profile.

The Receptor Internalization Hypothesis

Initial studies suggested that palonosetron's unique interaction with the 5-HT3 receptor induces its internalization.[5][11] This proposed mechanism involves palonosetron binding to an allosteric site, leading to conformational changes that trigger the removal of the receptor from the cell surface, thus rendering it unavailable for serotonin binding for an extended period.[11] Evidence for this included observations from confocal fluorescence microscopy showing translocation of fluorescently-tagged 5-HT3 receptors from the cell surface to intracellular compartments after palonosetron treatment.[11]

The Slow Dissociation/Pseudo-Irreversible Antagonism Hypothesis

More recent evidence, however, challenges the internalization model. Several studies have demonstrated that palonosetron's prolonged inhibitory effect is more likely due to its exceptionally slow dissociation rate from the 5-HT3 receptor.[8][12] This "pseudo-irreversible" antagonism means that once bound, palonosetron occupies the receptor for a significantly longer duration than other antagonists.[12] Experiments have shown that even after washing, palonosetron remains bound and continues to inhibit receptor function for an extended period.[8][12] Studies using inhibitors of endocytosis failed to prevent the long-term effects of palonosetron, and cell surface ELISA assays showed no significant reduction in surface receptor levels after palonosetron exposure, contradicting the internalization hypothesis.[8][12]

Furthermore, the dissociation rate of palonosetron has been shown to be ligand-dependent, with agonists like serotonin causing even slower dissociation than other antagonists.[7][9] This suggests a complex allosteric interaction where the binding of an agonist to its site further stabilizes the binding of palonosetron.

Downstream Signaling Consequences

By potently blocking the 5-HT3 receptor, palonosetron prevents the opening of its associated ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to neuronal depolarization. This has several key downstream effects:

-

Inhibition of the Emetic Reflex: The primary consequence is the interruption of the signaling pathway that leads to the sensation of nausea and the act of vomiting.[3]

-

Modulation of Crosstalk with NK-1 Receptors: There is evidence to suggest that palonosetron can inhibit the crosstalk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[5] While palonosetron does not directly bind to the NK-1 receptor, its prolonged inhibition of 5-HT3 receptor function may indirectly modulate substance P-mediated responses, which are crucial in the delayed phase of CINV.

Visualizing the Mechanisms and Pathways

The following diagrams, generated using DOT language, illustrate the key concepts of (3aR)-Palonosetron's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of (3aR)-Palonosetron.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of palonosetron for the 5-HT3 receptor.

-

Objective: To determine the concentration of palonosetron that inhibits 50% of the binding of a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron).

-

Materials:

-

Cell membranes prepared from cells expressing 5-HT3 receptors (e.g., HEK293-5HT3A cells).

-

Radioligand: [3H]granisetron.

-

Unlabeled competitor: (3aR)-Palonosetron hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of palonosetron in the assay buffer.

-

In a 96-well plate, add the cell membranes (e.g., 50-120 µg protein), a fixed concentration of [3H]granisetron (at or below its Kd), and varying concentrations of palonosetron.[3]

-

For total binding wells, add assay buffer instead of palonosetron. For non-specific binding wells, add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[3]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the palonosetron concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Receptor Internalization Assay via Fluorescence Microscopy

This assay is used to visually assess whether palonosetron induces the internalization of 5-HT3 receptors.

-

Objective: To visualize the localization of fluorescently-tagged 5-HT3 receptors on the cell surface versus intracellular compartments after treatment with palonosetron.

-

Materials:

-

Cells stably expressing 5-HT3 receptors tagged with a fluorescent protein (e.g., 5-HT3R-ECFP).[11]

-

(3aR)-Palonosetron hydrochloride.

-

Control compounds (e.g., a known agonist that induces internalization, and a negative control like ondansetron).

-

Cell culture medium and supplements.

-

Confocal microscope.

-

-

Procedure:

-

Culture the 5-HT3R-ECFP expressing cells on glass-bottom dishes suitable for microscopy.

-

Treat the cells with palonosetron (e.g., 1 µM) for a defined period (e.g., 30 minutes to 24 hours).[11] Include untreated and control-treated cells.

-

Wash the cells with phosphate-buffered saline (PBS) to remove the compound.

-

Fix the cells with paraformaldehyde (optional, depending on the experimental design).

-

Acquire images of the cells using a confocal microscope. Use appropriate laser lines and filters for the fluorescent tag (e.g., ECFP).

-

Analyze the images to determine the localization of the fluorescent signal. Compare the distribution of fluorescence in palonosetron-treated cells to control cells. A shift from a clear membrane-associated fluorescence to a punctate, intracellular pattern would suggest internalization.

-

Quantify the degree of internalization by measuring the fluorescence intensity at the membrane versus in the cytoplasm.

-

Conclusion

The mechanism of action of (3aR)-Palonosetron hydrochloride is multifaceted and distinct from first-generation 5-HT3 receptor antagonists. Its superior clinical performance is attributable to a combination of very high receptor binding affinity, allosteric interactions, and, most significantly, an exceptionally slow dissociation rate that leads to prolonged, pseudo-irreversible receptor blockade. While the role of receptor internalization remains a point of discussion, current evidence strongly supports slow dissociation kinetics as the predominant factor in its extended duration of action. This comprehensive understanding of palonosetron's molecular interactions provides a robust framework for the rational design of future antiemetic therapies and for further exploration of serotonergic signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Palonosetron Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its superior binding affinity and prolonged duration of action compared to its predecessors. This technical guide provides an in-depth exploration of the discovery, stereoselective synthesis, and pharmacological profile of Palonosetron. It details the intricate mechanism of action, including its allosteric interactions and pseudo-irreversible inhibition of the 5-HT3 receptor. Furthermore, this document compiles key quantitative data from pharmacokinetic and clinical studies and presents detailed experimental protocols for its synthesis and evaluation, serving as a comprehensive resource for professionals in the field of medicinal chemistry and pharmacology.

Discovery and Development

Palonosetron (brand name Aloxi) was developed by Helsinn Healthcare SA around 2001 to address the unmet need for more effective control of delayed-onset chemotherapy-induced nausea and vomiting (CINV), a significant challenge with first-generation 5-HT3 antagonists.[1][2] The development focused on creating a molecule with a higher receptor binding affinity and a longer plasma half-life.[2] Palonosetron's unique tricyclic structure and its (S,S)-stereoisomer configuration are key to its enhanced pharmacological properties.[1] It received FDA approval in 2003 for the prevention of acute and delayed CINV.[2]

Mechanism of Action

Palonosetron exerts its antiemetic effect through highly selective antagonism of the 5-HT3 receptor, a ligand-gated ion channel located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[3][4]

Chemotherapeutic agents can cause the release of serotonin (5-HT) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors, initiating a signal that travels via the vagus nerve to the CTZ and the vomiting center in the brainstem, ultimately triggering emesis.[4]

Palonosetron's distinction lies in its potent and persistent inhibition of this pathway. It exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron and granisetron.[3][5] Studies have revealed that Palonosetron engages in allosteric binding and positive cooperativity, suggesting interactions with the receptor at sites distinct from the serotonin binding site.[4][6] This unique interaction leads to a very slow dissociation from the receptor, resulting in a pseudo-irreversible antagonism and a prolonged duration of action that is effective in preventing delayed CINV.[6][7]

Signaling Pathway of 5-HT3 Receptor and Inhibition by Palonosetron

Synthesis of Palonosetron Hydrochloride

The synthesis of the active (S,S)-stereoisomer of Palonosetron hydrochloride is a multi-step process that requires precise stereochemical control. A common and efficient route starts with two chiral precursors: (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.[3][7] The synthesis generally proceeds through three key transformations: acylation (amide bond formation), reduction of the resulting amide, and a final cyclization to form the characteristic isoquinolin-1-one ring system.[7]

Synthetic Workflow

Quantitative Data

Table 1: Pharmacokinetic Properties of Palonosetron Hydrochloride

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 97% | [1] |

| Time to Peak Plasma (Tmax) | 5.1 ± 1.7 hours (Oral) | [1] |

| Plasma Protein Binding | ~62% | [1][8] |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [8][9] |

| Elimination Half-Life (t½) | ~40 hours | [1][8] |

| Metabolism | ~50% metabolized by CYP2D6, CYP3A4, CYP1A2 | [1][2] |

| Excretion | ~80% recovered in urine over 144 hours (~40% as unchanged drug) | [8][9] |

Table 2: 5-HT3 Receptor Binding Affinity

| Compound | Receptor/Tissue | Ki (nM) | Kd (nM) | Reference(s) |

| Palonosetron | Human 5-HT3A Receptor | 0.22 ± 0.07 | - | [7] |

| Palonosetron | Human 5-HT3A Receptor | - | 0.34 ± 0.04 | [10] |

| Palonosetron | Human 5-HT3AB Receptor | - | 0.15 ± 0.04 | [10] |

| Palonosetron | 5-HT3 Receptor | 0.17 | - | [11] |

| Ondansetron | Human 5-HT3A Receptor | 0.47 ± 0.14 | - | [7] |

| Granisetron | Human 5-HT3A Receptor | - | 0.55 | [7] |

Table 3: Clinical Efficacy in Preventing CINV (Complete Response)*

| Chemotherapy Emetogenicity | Study Phase | Palonosetron 0.25 mg | Comparator (Ondansetron/Dolasetron/Granisetron) | Reference(s) |

| Highly Emetogenic | Acute (0-24h) | 59.2% | 57.0% (Ondansetron) | [12] |

| Highly Emetogenic | Delayed (24-120h) | 42.0% (+ Dexamethasone) | 28.6% (Ondansetron + Dexamethasone) | [12] |

| Moderate/High | Delayed (>24-120h) | 57% | 45% | [13] |

| Moderate/High | Overall (0-120h) | 51% | 40% | [13] |

| *Complete Response (CR) is defined as no emetic episodes and no use of rescue medication. |

Experimental Protocols

Protocol 5.1: Synthesis of Palonosetron Hydrochloride

This protocol is a representative synthesis adapted from published literature.[7][14]

Step 1: Acylation to form (S,S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

-

Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as toluene.

-

Add thionyl chloride (1.0-1.2 eq) dropwise at room temperature and heat the mixture to approximately 50°C for 2-4 hours to form the acid chloride.[14]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Re-dissolve the crude acid chloride in a fresh portion of anhydrous toluene.

-

In a separate flask, dissolve (S)-3-amino-quinuclidine (1.0 eq) in toluene.

-

Add the acid chloride solution dropwise to the (S)-3-amino-quinuclidine solution under an inert atmosphere, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 1-3 hours until completion, as monitored by Thin Layer Chromatography (TLC).[14]

-

Filter the resulting solid and wash with solvent. The filtrate containing the intermediate amide may be carried forward or purified.

Step 2: Reduction to form (S,S)-2-(1,2,3,4-Tetrahydro-naphthalen-1-ylmethyl)-quinuclidin-3-ylamine

-

To a solution of the intermediate amide from Step 1 in an anhydrous etheral solvent (e.g., THF), add a reducing agent such as sodium borohydride (NaBH4) (2.0-4.0 eq).[14]

-

Slowly add boron trifluoride diethyl etherate (BF3·OEt2) (2.0-4.0 eq) dropwise while maintaining the temperature at 0-10°C.[14]

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring for completion by TLC.

-

Cool the reaction and quench carefully with methanol, followed by aqueous HCl.

-

Basify the aqueous solution with NaOH or K2CO3 and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amine.

Step 3: Cyclization and Salt Formation

-

Dissolve the intermediate amine from Step 2 in an anhydrous solvent like toluene.

-

Under an inert atmosphere, add triphosgene (bis(trichloromethyl) carbonate) (0.5-1.0 eq) dropwise.[14]

-

Add boron trifluoride diethyl etherate (BF3·OEt2) (3.0-5.0 eq) and heat the mixture to reflux for 3-6 hours.[14]

-

After completion, cool the reaction and quench by adding 2N HCl and water, then reflux for an additional hour.[14]

-

Cool the mixture, basify with 50% KOH, and extract the Palonosetron free base with ethyl acetate.

-

Concentrate the organic phase and dissolve the residue in isopropanol.

-

Add a solution of HCl in ethanol or isopropanol to precipitate Palonosetron hydrochloride.

-

Filter the solid, wash with a cold solvent, and recrystallize from a suitable solvent system (e.g., isopropanol/water) to yield pure Palonosetron hydrochloride.[14]

Protocol 5.2: 5-HT3 Receptor Radioligand Binding Assay

This protocol is a representative method for determining binding affinity.[7]

-

Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human 5-HT3A receptor. Harvest the cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Competition Binding Assay:

-

Prepare assay tubes containing cell membranes, a fixed concentration of a radioligand (e.g., 0.6 nM [3H]granisetron), and varying concentrations of Palonosetron.[7]

-

Incubate the tubes for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 19°C to inhibit receptor endocytosis).[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the Palonosetron concentration.

-

Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Palonosetron that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Protocol 5.3: Clinical Trial Methodology for CINV Prevention

This protocol summarizes a typical Phase III clinical trial design.[12][13]

-

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

-

Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy regimens.

-

Randomization and Blinding: Patients are randomized to receive a single intravenous dose of either Palonosetron 0.25 mg or an active comparator (e.g., ondansetron 32 mg) administered 30 minutes prior to chemotherapy. Both patients and investigators are blinded to the treatment assignment.[12]

-

Primary Endpoint: The primary efficacy endpoint is Complete Response (CR), defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication in the acute phase (0-24 hours post-chemotherapy).[12][13]

-

Secondary Endpoints:

-

CR during the delayed phase (>24-120 hours).

-

CR during the overall phase (0-120 hours).

-

Complete Control (CC), defined as CR plus no more than mild nausea.

-

Nausea severity, assessed using a visual analog scale (VAS).

-

Safety and tolerability, assessed by monitoring adverse events.

-

-

Data Collection: Patients record emetic episodes, nausea severity, and use of rescue medication in a diary for 5 days post-chemotherapy.

-

Statistical Analysis: The primary analysis is typically a non-inferiority or superiority comparison of the CR rates between the treatment groups.

Comparative Analysis

The clinical and pharmacological advantages of Palonosetron over first-generation 5-HT3 antagonists are a direct result of its unique molecular structure and receptor interactions.

Conclusion

Palonosetron hydrochloride represents a significant advancement in the management of chemotherapy-induced nausea and vomiting. Its discovery was driven by a clear clinical need, and its development has yielded a molecule with a distinct pharmacological profile. The stereoselective synthesis ensures the production of the most active isomer, while its unique, high-affinity, and pseudo-irreversible binding to the 5-HT3 receptor provides a prolonged antiemetic effect, particularly against delayed CINV. The compiled data and protocols in this guide underscore the robust scientific foundation of Palonosetron and provide a valuable resource for ongoing research and development in the field of antiemetic therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN104003985A - Preparation method for palonosetron hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 3. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 4. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]

- 14. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Palonosetron Hydrochloride's 5-HT3 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the 5-HT3 receptor binding affinity of Palonosetron hydrochloride. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Findings: High Affinity and Unique Binding Characteristics

Palonosetron hydrochloride is a second-generation 5-HT3 receptor antagonist that distinguishes itself from first-generation agents through its significantly higher binding affinity and a longer plasma half-life of approximately 40 hours.[1][2][3] Initial studies have consistently demonstrated its potent and selective binding to the 5-HT3 receptor, with little to no affinity for other receptor types.[1][2] This high affinity is a key factor in its clinical efficacy for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][4]

Quantitative Analysis of Binding Affinity

The binding affinity of Palonosetron for the 5-HT3 receptor has been quantified in several studies, primarily through competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the concentration of the competing ligand (Palonosetron) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |

| Palonosetron | 5-HT3 | Not Specified | Not Specified | 0.17 | [1] |

| Palonosetron | 5-HT3 | COS-7 cells expressing 5-HT3A | [3H]granisetron | 0.22 ± 0.07 | [5] |

| Ondansetron | 5-HT3 | COS-7 cells expressing 5-HT3A | [3H]granisetron | 0.47 ± 0.14 | [5] |

Table 1: Comparative 5-HT3 Receptor Binding Affinities

Experimental Protocols

The determination of Palonosetron's binding affinity relies on established in vitro experimental techniques. The following is a detailed description of a common methodology.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (Palonosetron) to compete with a radiolabeled ligand for binding to the target receptor.

1. Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells or COS-7 cells are transfected with the cDNA for the human 5-HT3A receptor subunit.

-

Cells are cultured and harvested.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the 5-HT3 receptors.

2. Binding Assay:

-

The cell membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist, typically [3H]granisetron.[5]

-

Increasing concentrations of unlabeled Palonosetron are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 19°C to inhibit receptor endocytosis) for a set duration (e.g., 120 minutes) to reach equilibrium.[5]

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of Palonosetron, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in studying and the mechanism of action of Palonosetron, the following diagrams are provided.

Caption: Workflow of a Radioligand Competition Binding Assay.

Mechanism of Action and Signaling Pathway

Palonosetron's mechanism of action extends beyond simple competitive antagonism. Studies suggest it exhibits allosteric binding and positive cooperativity.[6][7][8] This means that its binding to the receptor can influence the binding of other molecules at a different site. Furthermore, the binding of Palonosetron to the 5-HT3 receptor has been proposed to trigger receptor internalization, leading to a prolonged inhibition of receptor function.[9]

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to the opening of the channel and a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the transmission of the emetic signal. Palonosetron blocks this process by binding to the receptor and preventing its activation by serotonin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 5. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary research on the antiemetic properties of Palonosetron hydrochloride

A Technical Guide to the Antiemetic Properties of Palonosetron Hydrochloride

Abstract

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist distinguished by its unique pharmacological profile and clinical efficacy, particularly in the management of delayed chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the antiemetic properties of Palonosetron hydrochloride, focusing on its molecular mechanism of action, receptor binding kinetics, pharmacokinetic profile, and clinical performance. Unlike first-generation 5-HT3 antagonists, palonosetron exhibits a higher binding affinity, a significantly longer plasma half-life, and engages in allosteric binding and positive cooperativity with the 5-HT3 receptor.[1][2] These attributes are believed to contribute to its superior ability to inhibit receptor function over an extended period. This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

The 5-HT3 Receptor and the Emetic Reflex

The emetic reflex, particularly in the context of chemotherapy, is primarily initiated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[3][4] This released serotonin activates 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema.[3][5][6] Activation of these receptors triggers a neuronal cascade that signals the vomiting center in the medulla, culminating in the sensations of nausea and the act of vomiting.[3] Palonosetron exerts its antiemetic effect by selectively blocking the binding of serotonin to these 5-HT3 receptors.[6][7]

Unique Molecular Interactions of Palonosetron

Palonosetron is distinguished from first-generation 5-HT3 antagonists (e.g., ondansetron, granisetron) by its unique molecular interaction with the receptor.[1] Studies have demonstrated that while ondansetron and granisetron are competitive antagonists, palonosetron exhibits allosteric binding and positive cooperativity.[1][8] This means palonosetron can bind to a site on the receptor distinct from the serotonin binding site (the orthosteric site), modifying the receptor's conformation and function.[1] This allosteric interaction contributes to a more prolonged inhibition of receptor function.[9][10] Furthermore, palonosetron has been shown to accelerate the dissociation of other antagonists like granisetron from the receptor.[1]

Downstream Signaling and Receptor Modulation

The prolonged action of palonosetron may also be due to its ability to trigger receptor internalization, effectively removing the receptors from the cell surface and resulting in long-term inhibition of their function.[2][10] Another key mechanism contributing to its efficacy, particularly in delayed emesis, is the inhibition of cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[2][10] Substance P, the ligand for the NK-1 receptor, is a dominant mediator of delayed emesis.[10] Palonosetron has been shown to inhibit the serotonin-enhanced response to Substance P, an effect not observed with ondansetron or granisetron.[10]

Pharmacological & Pharmacokinetic Profile

Palonosetron's chemical structure and pharmacological properties confer a distinct advantage over first-generation agents. It possesses a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life.[2][9][11]

Receptor Binding Affinity

The affinity of a drug for its receptor is a key determinant of its potency. Palonosetron exhibits a substantially higher binding affinity compared to other 5-HT3 antagonists.

| Antagonist | Binding Affinity (Ki) | pKi |

| Palonosetron | 0.17 nM[11] | 10.5[9] |

| Palonosetron | 0.22 ± 0.07 nM[12] | - |

| Ondansetron | 0.47 ± 0.14 nM[12] | 8-9[9] |

| Granisetron | - | 8-9[9] |

Pharmacokinetics

The pharmacokinetic profile of palonosetron is characterized by its long duration of action, which is critical for its efficacy in preventing delayed CINV.

| Parameter | Value | Reference(s) |

| Terminal Half-life | ~40 hours | [2][7][11] |

| Volume of Distribution | ~8.3 ± 2.5 L/kg | [6][11] |

| Plasma Protein Binding | ~62% | [7][11] |

| Metabolism | CYP2D6 (primary), CYP3A4, CYP1A2 | [5][7] |

| Elimination | Renal excretion and metabolic pathways | [6][7] |

Clinical Efficacy in CINV

The unique pharmacological properties of palonosetron translate into improved clinical outcomes, especially in the challenging-to-manage delayed phase of CINV. Pooled analysis of multiple Phase III clinical trials has demonstrated its superiority over older 5-HT3 receptor antagonists.

| Time Period | Endpoint | Palonosetron (n=1,787) | Older 5-HT3 RAs (n=1,175) | P-value |

| Acute (0-24 h) | Complete Response | - | - | Not Significant |

| Delayed (>24-120 h) | Complete Response | 57% | 45% | < 0.0001 |

| Overall (0-120 h) | Complete Response | 51% | 40% | < 0.0001 |

Further evidence comes from studies in specific chemotherapy regimens. A Phase II trial involving patients receiving paclitaxel/carboplatin therapy also showed high rates of emetic control.

| Time Period | Complete Response (CR) | Complete Control (CC)** |

| Acute (0-24 h) | 95.2% | 90.5% |

| Delayed (24-96 h) | 90.5% | 85.7% |

| Overall (0-96 h) | 85.7% | 78.6% |

Key Experimental Protocols

The characterization of palonosetron's properties relies on established in vitro and in vivo experimental models.

In Vitro Receptor Binding & Function Assays

Radioligand Binding Assay: This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT3 receptor are commonly used.[1]

-

Protocol:

-

Cell membranes are prepared and incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]granisetron).[12]

-

Increasing concentrations of the unlabeled competitor drug (palonosetron) are added.

-

The mixture is incubated to reach equilibrium (e.g., 120 minutes at 19°C to inhibit receptor endocytosis).[12]

-

Bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data are analyzed to calculate the IC50 (concentration of drug that inhibits 50% of specific binding), which is then used to determine the Ki value.

-

-

Analysis: Scatchard and Hill plots are used to analyze binding isotherms and suggest characteristics like positive cooperativity.[1]

Receptor Function Assay (Calcium Influx): This assay measures the functional consequence of receptor activation or inhibition.

-

Protocol:

-

HEK 293 cells expressing the 5-HT3 receptor are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with the antagonist (palonosetron).

-

The receptor is then stimulated with an agonist (serotonin).

-

The resulting influx of calcium ions into the cell leads to a change in fluorescence, which is measured by a fluorimeter.

-

The degree of inhibition of the calcium signal by the antagonist is used to determine its functional potency.[1]

-

In Vivo Antiemetic Models

Animal models are essential for evaluating the antiemetic potential of drug candidates before human trials.

-

Species: Ferrets and the musk shrew (Suncus murinus) are standard models because they possess a vomiting reflex, which is absent in rodents.[13] Beagle dogs are also used.[14]

-

Protocol:

-

Animals are pre-treated with the test antiemetic agent (e.g., palonosetron) or a vehicle control.

-

Emesis is induced using a chemotherapeutic agent (e.g., cisplatin) or another emetogen.[13]

-

Key endpoints are observed and recorded over a defined period, including the number of retches and vomits, and the latency to the first emetic episode.

-

The efficacy of the test agent is determined by its ability to reduce the frequency and severity of emetic events compared to the control group.

-

Conclusion

Palonosetron hydrochloride represents a significant advancement in the management of CINV. Its superior clinical efficacy, particularly in the delayed phase, is underpinned by a unique and complex molecular mechanism that differentiates it from first-generation 5-HT3 receptor antagonists. Key attributes including its high receptor binding affinity, long plasma half-life, and its allosteric interactions with the 5-HT3 receptor contribute to a more profound and sustained antiemetic effect. The ability of palonosetron to modulate receptor function through internalization and inhibit cross-talk with the NK-1 pathway further solidifies its role as a cornerstone of modern antiemetic therapy. This guide provides the foundational data and experimental context necessary for professionals engaged in ongoing research and development in this field.

References

- 1. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 6. Aloxi (Palonosetron hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Palonosetron - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ndineuroscience.com [ndineuroscience.com]

- 14. researchgate.net [researchgate.net]

The Discovery of Palonosetron: A Second-Generation 5-HT3 Antagonist with a Unique Pharmacological Profile

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Palonosetron (Aloxi®) represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV), distinguishing itself as a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Its discovery and development were driven by the need for agents with superior efficacy, particularly in the delayed phase of CINV. This technical guide provides an in-depth exploration of the core scientific investigations that elucidated the unique pharmacological properties of palonosetron. We will delve into its distinct binding kinetics, including evidence for allosteric interactions and positive cooperativity, and its prolonged duration of action. Detailed experimental protocols for key binding and functional assays are provided, alongside a comprehensive summary of pivotal clinical trial data. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms underpinning palonosetron's enhanced clinical utility.

Introduction: The Evolution of 5-HT3 Receptor Antagonists

The development of 5-HT3 receptor antagonists revolutionized the management of CINV. First-generation agents, such as ondansetron and granisetron, effectively control acute CINV but have limitations in preventing delayed-onset symptoms.[1] This clinical gap spurred the search for novel antagonists with improved pharmacological profiles. Palonosetron emerged from this research as a structurally and mechanistically distinct molecule.[2] It exhibits a significantly higher binding affinity for the 5-HT3 receptor and a remarkably longer plasma half-life compared to its predecessors.[3][4] These characteristics are believed to contribute to its superior efficacy in managing both acute and delayed CINV.[1][5]

Molecular Pharmacology of Palonosetron

Palonosetron's enhanced efficacy is rooted in its unique interactions with the 5-HT3 receptor. Unlike first-generation antagonists that exhibit simple competitive binding, palonosetron demonstrates more complex binding kinetics.[6][7]

High-Affinity Binding and Allosteric Interactions

Palonosetron binds to the 5-HT3 receptor with exceptionally high affinity.[8] Radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Comparative Binding Affinities of 5-HT3 Receptor Antagonists

| Antagonist | Receptor Source | Radioligand | Ki (nM) | Reference |

| Palonosetron | Human 5-HT3A Receptor | [3H]Granisetron | 0.22 ± 0.07 | [9] |

| Palonosetron | Rat Cerebral Cortex | Not Specified | 0.0398 | [10] |

| Ondansetron | Human 5-HT3A Receptor | [3H]Granisetron | 0.47 ± 0.14 | [9] |

Studies utilizing Scatchard and Hill plots from receptor site saturation experiments have suggested that palonosetron engages in allosteric binding and positive cooperativity.[6] This indicates that palonosetron may bind to a site on the receptor that is distinct from the serotonin binding site, and that its binding can influence the binding of other ligands.[6]

Prolonged Receptor Inhibition

A hallmark of palonosetron is its prolonged inhibition of 5-HT3 receptor function. This extended duration of action is attributed to its very slow dissociation from the receptor, acting as a pseudo-irreversible antagonist.[11]

Experimental Evidence for Prolonged Inhibition: Studies have shown that even after extensive washing, cells pre-treated with palonosetron exhibit a sustained inhibition of 5-HT-induced calcium influx.[6] In contrast, the effects of first-generation antagonists are more readily reversible under similar conditions.[6]

Receptor Internalization Debate

The mechanism behind palonosetron's prolonged action has been a subject of investigation. One hypothesis proposed that palonosetron induces the internalization of the 5-HT3 receptor, thereby reducing the number of receptors on the cell surface.[12][13] Evidence from studies using fluorescently tagged receptors suggested that palonosetron could trigger this internalization process.[12] However, other studies have contested this, providing evidence that the prolonged inhibition is primarily due to slow dissociation from surface receptors rather than internalization.[9][11] These studies showed that blocking endocytosis pathways did not prevent palonosetron's long-term effects.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize palonosetron's pharmacological profile.

Radioligand Receptor Binding Assay

This protocol is adapted from studies investigating the binding affinity of palonosetron for the 5-HT3 receptor.[9]

Objective: To determine the binding affinity (Ki) of palonosetron for the 5-HT3 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor.

-

[3H]Granisetron (specific activity ~80-90 Ci/mmol).

-

Unlabeled palonosetron and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-5HT3A cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membrane preparation, [3H]Granisetron (at a concentration near its Kd, e.g., 0.6 nM), and varying concentrations of unlabeled palonosetron.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a competing ligand (e.g., 10 µM granisetron).

-

Incubate the reaction mixture at a controlled temperature (e.g., 19°C to inhibit endocytosis) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of palonosetron.

-

Determine the IC50 value (the concentration of palonosetron that inhibits 50% of specific [3H]Granisetron binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Influx Measurement

This protocol is based on studies assessing the functional antagonism of the 5-HT3 receptor by palonosetron.[6]

Objective: To measure the ability of palonosetron to inhibit 5-HT-induced calcium influx in cells expressing the 5-HT3 receptor.

Materials:

-

HEK293 cells expressing the human 5-HT3 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-Hydroxytryptamine (Serotonin).

-

Palonosetron and other antagonists.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Preparation:

-

Plate HEK293-5HT3 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of palonosetron or other antagonists for a defined period.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of 5-HT to stimulate the 5-HT3 receptors.

-

Record the change in fluorescence over time, which corresponds to the influx of calcium.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of antagonist.

-

Plot the response as a percentage of the control (5-HT alone) against the log concentration of palonosetron.

-

Determine the IC50 value, representing the concentration of palonosetron that causes 50% inhibition of the 5-HT-induced calcium influx.

-

Clinical Efficacy of Palonosetron

Numerous Phase III clinical trials have demonstrated the superior efficacy of palonosetron in preventing CINV compared to first-generation 5-HT3 antagonists. A key advantage of palonosetron is its effectiveness in the delayed phase (>24-120 hours post-chemotherapy).

Table 2: Summary of Key Phase III Clinical Trial Data for Palonosetron in CINV

| Trial Reference | Chemotherapy Emetogenicity | Palonosetron Dose (IV) | Comparator | N (Palonosetron/Comparator) | Primary Endpoint | Complete Response (CR) - Acute (0-24h) (Palonosetron vs. Comparator) | Complete Response (CR) - Delayed (>24-120h) (Palonosetron vs. Comparator) | Complete Response (CR) - Overall (0-120h) (Palonosetron vs. Comparator) |

| Gralla et al. | Moderately Emetogenic | 0.25 mg | Ondansetron 32 mg | 189 / 185 | CR in the acute phase | 81.0% vs. 68.6% | 74.1% vs. 55.1% | 69.3% vs. 50.3% |

| Eisenberg et al. | Moderately Emetogenic | 0.25 mg | Dolasetron 100 mg | 188 / 189 | CR in the acute phase | 74.9% vs. 69.2% | 65.4% vs. 51.9% | 60.1% vs. 46.6% |

| Aapro et al. | Highly Emetogenic | 0.25 mg | Ondansetron 32 mg | 222 / 221 | CR in the acute phase | 63.0% vs. 52.9% | 56.8% vs. 44.4% | 49.5% vs. 39.8% |

| Pooled Analysis[14] | Moderately or Highly Emetogenic | 0.25 mg or 0.75 mg | Ondansetron, Dolasetron, or Granisetron | 1,787 / 1,175 | CR in acute, delayed, and overall periods | Not statistically significant | 57% vs. 45% (p < 0.0001) | 51% vs. 40% (p < 0.0001) |

Complete Response (CR) is defined as no emetic episodes and no use of rescue medication.

Visualizing the Science: Signaling Pathways and Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[15] Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.[15] This depolarization can trigger the release of other neurotransmitters involved in the emetic reflex. Palonosetron, as a potent antagonist, blocks the binding of serotonin, thereby preventing channel opening and the downstream signaling cascade.

Caption: 5-HT3 Receptor Signaling and Palonosetron's Mechanism of Action.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a compound like palonosetron for the 5-HT3 receptor.

Caption: Workflow for a 5-HT3 Receptor Competitive Binding Assay.

Conclusion

The discovery of palonosetron marked a pivotal moment in the evolution of antiemetic therapy. Its unique pharmacological profile, characterized by high-affinity binding, allosteric interactions, and a prolonged duration of action, translates into superior clinical efficacy, particularly in the challenging setting of delayed CINV. The in-depth understanding of its molecular mechanisms, derived from the rigorous experimental methodologies detailed in this guide, continues to inform the development of novel antiemetic strategies. Palonosetron stands as a testament to the power of targeted drug discovery and the importance of elucidating the intricate molecular interactions between a drug and its receptor to optimize clinical outcomes for patients undergoing chemotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Prolonged inhibition of 5-HT₃ receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocols for In Vivo Administration of Palonosetron Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Palonosetron hydrochloride in rat models, drawing from established research and pharmacological reviews. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this second-generation 5-HT3 receptor antagonist.

Summary of Quantitative Data

The following tables summarize key quantitative data for the in vivo administration of Palonosetron hydrochloride in rats, including toxicity, pharmacokinetic parameters, and dosing for specific experimental models.

Table 1: Toxicity Data for Palonosetron Hydrochloride in Rats

| Administration Route | Study Duration | Dosage Range (mg/kg/day) | Key Findings |

| Oral | Acute | 500 | Minimum lethal dose.[1] |

| Intravenous | Acute | 30 | Minimum lethal dose. Major signs of toxicity included convulsions, gasping, pallor, cyanosis, and collapse.[2][3][4][5] |

| Oral | 4 weeks | 6, 18, 60, 180 | No treatment-related mortality. Mild decrease in hemoglobin and other hematology parameters at 60 and 180 mg/kg/day. Target organs of toxicity in males were liver and testes.[1] |

| Oral | 3 months | Up to 60 | Tolerated dose. Adverse effects at 120 and 180 mg/kg/day included anemia, hepatocellular swelling, decreased bone marrow cellularity, and testicular lesions.[1] |

| Intravenous | 6 months | 14 | Produced convulsions, reduced activity, and death.[1] |

| Oral | 104 weeks (males) | 15, 30, 60 | Increased incidences of adrenal benign pheochromocytoma, pancreatic islet cell adenoma, and pituitary adenoma.[6] |

| Oral | 104 weeks (females) | 15, 45, 90 | Produced hepatocellular adenoma and carcinoma, and increased incidences of thyroid C-cell adenoma.[6] |

Table 2: Pharmacokinetic Parameters of Palonosetron in Rats

| Parameter | Value (Mean ± SD) | Route of Administration |

| Volume of Distribution (Vd) | 8.3 ± 2.5 L/kg | Intravenous |

| Total Body Clearance | 0.160 ± 0.035 L/h/kg | Intravenous |

| Renal Clearance | 0.067 ± 0.018 L/h/kg | Intravenous |

| Terminal Elimination Half-life (t½) | Approximately 40 hours | Intravenous |

| Plasma Protein Binding | Approximately 62% | Not specified |

Note: Some pharmacokinetic data is derived from human studies but is included for reference as it informs the general properties of the drug.[2][7]

Experimental Protocols

Protocol 1: Evaluation of Antiemetic Efficacy in a Cisplatin-Induced Emesis Model

This protocol is designed to assess the ability of Palonosetron hydrochloride to prevent acute and delayed chemotherapy-induced nausea and vomiting (CINV) in rats.

Materials:

-

Palonosetron hydrochloride

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Cisplatin

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Administration syringes and needles (appropriate gauge for intravenous or oral administration)

-

Observation chambers

Procedure:

-

Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.

-

Fasting: Fast the rats overnight (approximately 12-18 hours) before the administration of cisplatin, with free access to water.

-

Preparation of Palonosetron Hydrochloride Solution:

-

Dissolve Palonosetron hydrochloride in sterile saline to the desired concentration. For example, to achieve a dose of 0.01 mg/kg in a 1 ml/kg injection volume, prepare a 0.01 mg/ml solution.

-

Ensure the solution is clear and free of particulates before administration.

-

-

Administration of Palonosetron Hydrochloride:

-

Induction of Emesis:

-

Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 30 mg/kg to induce emesis.[8]

-

-

Observation:

-

Immediately after cisplatin administration, place each rat in an individual observation chamber.

-

Observe the animals continuously for retching and vomiting episodes for a defined period, typically covering both the acute phase (0-4 hours) and the delayed phase (24-48 hours).[8]

-

Record the latency to the first emetic episode and the total number of retches and vomits.

-

-

Control Groups:

-

Include a vehicle control group that receives the vehicle instead of Palonosetron hydrochloride before the cisplatin challenge.

-

Include a positive control group with a known antiemetic, if desired.

-

-

Data Analysis:

-

Compare the number of emetic episodes and the latency to the first episode between the treatment and control groups using appropriate statistical methods. A significant reduction in emesis in the Palonosetron-treated group indicates antiemetic efficacy.

-

Protocol 2: Pharmacokinetic Study of Palonosetron Hydrochloride

This protocol outlines the procedure for determining the pharmacokinetic profile of Palonosetron hydrochloride in rats.

Materials:

-

Palonosetron hydrochloride

-

Sterile vehicle (e.g., saline)

-

Male Sprague-Dawley rats (cannulated, if required for serial blood sampling)

-

Administration and blood collection supplies

-

Analytical equipment for quantifying Palonosetron in plasma (e.g., LC-MS/MS)

Procedure:

-

Dose Preparation and Administration:

-

Prepare a sterile solution of Palonosetron hydrochloride in the chosen vehicle.

-

Administer a single intravenous (e.g., via tail vein or jugular vein cannula) or oral dose of Palonosetron hydrochloride to the rats. Doses used in non-clinical studies have varied widely, so select a dose relevant to the intended therapeutic range or based on previous toxicity studies.

-

-

Blood Sampling:

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of Palonosetron in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Elimination half-life (t½)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: 5-HT3 Receptor Antagonism

Palonosetron is a selective antagonist of the serotonin 5-HT3 receptor.[3][10][11] These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][11] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT3 receptors, initiating the vomiting reflex.[3] By blocking these receptors, Palonosetron effectively inhibits the emetic signal.[11]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palonosetron - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

Application Notes: (3aR)-Palonosetron Hydrochloride in Chemotherapy-Induced Nausea and Vomiting (CINV) Models

(3aR)-Palonosetron hydrochloride , a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is distinguished by its high binding affinity and long plasma half-life, making it highly effective for both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] It is the only 5-HT3 antagonist specifically approved for preventing delayed CINV associated with moderately emetogenic chemotherapy.[1][3] Its unique pharmacological properties are thought to contribute to its enhanced efficacy compared to first-generation antagonists.[1][4]

Mechanism of Action: Chemotherapeutic agents can cause degenerative changes in the gastrointestinal tract, leading to the release of serotonin from enterochromaffin cells.[3] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the medullary vomiting center and the chemoreceptor trigger zone in the area postrema, initiating the emetic reflex.[2][3]

Palonosetron potently and selectively blocks these 5-HT3 receptors.[3] Its mechanism is distinct from older antagonists; it exhibits allosteric interactions and positive cooperativity with the 5-HT3 receptor, which leads to receptor internalization and a prolonged inhibition of serotonin signaling.[1][4] Furthermore, Palonosetron has been shown to inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[4][5] This is significant because the NK-1 receptor, activated by Substance P, is a key mediator of the delayed phase of CINV.[5] This inhibitory action on pathway cross-talk provides a rationale for Palonosetron's unique efficacy in delayed emesis, despite it not binding to the NK-1 receptor itself.[5]

Preclinical Models: Animal models are crucial for studying the mechanisms of CINV and for the preclinical evaluation of antiemetic drugs. Commonly used models include:

-

Ferret and Shrew Models: These are considered gold-standard models for emesis as they possess a vomiting reflex. Cisplatin is a frequently used emetogen in these models to induce retching and vomiting episodes that can be quantified.

-

Rat Pica Model: Rats do not vomit, but they exhibit pica—the consumption of non-nutritive substances like kaolin (clay)—in response to nausea-inducing stimuli.[6] Measuring kaolin intake is a well-established surrogate for nausea in rats.[6]

-

Dog Model: Dogs are also used to model CINV, where both emetic events and nausea-like behaviors can be observed and scored.[7][8]

dot

Caption: CINV signaling pathway and Palonosetron's mechanism of action.

Protocols for Evaluating (3aR)-Palonosetron in CINV Models

Protocol 1: Cisplatin-Induced Emesis in the Ferret Model

This protocol outlines the methodology for assessing the anti-emetic efficacy of Palonosetron against cisplatin-induced acute vomiting in ferrets.

Materials:

-

(3aR)-Palonosetron hydrochloride

-

Cisplatin

-

Saline solution (vehicle)

-

Adult male ferrets (e.g., 1-1.8 kg)

-

Observation cages with video recording equipment

Procedure:

-

Acclimation: House ferrets individually and allow them to acclimate to the laboratory conditions for at least 7 days before the experiment.

-

Habituation: Habituate the animals to the observation cages for at least 1 hour on two separate days prior to the study.

-

Dosing:

-

Administer (3aR)-Palonosetron hydrochloride (e.g., 1-30 µg/kg) or vehicle via an appropriate route (e.g., intravenous, intraperitoneal). The timing of administration is critical, typically 30-60 minutes before the chemotherapeutic agent.

-

Administer a highly emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneal) to induce emesis.

-

-

Observation:

-

Place the animals in the observation cages immediately after cisplatin administration.

-

Record the behavior for a period of 4-8 hours.

-

A trained observer, blinded to the treatment groups, should analyze the recordings to quantify the number of retches and vomiting episodes.

-

-

Data Analysis:

-

Compare the mean number of emetic episodes between the Palonosetron-treated groups and the vehicle-control group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.

-

dot

Caption: Experimental workflow for the ferret CINV model.

Protocol 2: Cisplatin-Induced Pica in the Rat Model

This protocol is designed to assess the effect of Palonosetron on nausea-like behavior (pica) in rats, which is an established model for CINV.[6]

Materials:

-

(3aR)-Palonosetron hydrochloride

-

Cisplatin

-

Saline solution (vehicle)

-

Adult male rats (e.g., 300-350 g)

-

Specialized cages allowing separate measurement of food and kaolin consumption.

-

Kaolin pellets

-

Standard rat chow

Procedure:

-

Acclimation: Acclimate rats to individual housing and the specialized cages for several days.

-

Baseline Measurement: Measure baseline food and kaolin consumption for at least 24 hours prior to the start of the experiment to ensure stable intake.

-

Dosing:

-

Administer (3aR)-Palonosetron hydrochloride or vehicle (e.g., intraperitoneal) 30 minutes prior to cisplatin.

-

Administer a moderately emetogenic dose of cisplatin (e.g., 6 mg/kg, intraperitoneal).[6]

-

-

Measurement:

-

Data Analysis:

-

Calculate the amount of kaolin consumed (in grams) for each group at each time point.

-

Compare the kaolin intake in Palonosetron-treated groups to the vehicle-control group using appropriate statistical methods (e.g., two-way ANOVA). A significant reduction in kaolin intake indicates an anti-nausea effect.

-

Quantitative Data Summary

The efficacy of Palonosetron has been demonstrated in numerous preclinical and clinical studies. The tables below summarize representative data.

Table 1: Efficacy of Palonosetron in Preclinical Models

| Animal Model | Chemotherapy Agent | Palonosetron Dose | Key Finding | Reference |

| Beagle Dog | Cisplatin | 30 µg/kg (ocular drops) | Reduced cumulative nausea score by 98% compared to vehicle; completely prevented vomiting. | [8] |

| Rat | Cisplatin | Not Specified | Inhibited the cisplatin-induced enhancement of neuronal response to Substance P in nodose ganglia. | [5] |

| Murine Tumor Models | Cisplatin, Doxorubicin, etc. | Not Specified | Did not inhibit the antitumor activity of five different chemotherapeutic agents. | [2] |

Table 2: Efficacy of Intravenous Palonosetron in Clinical CINV Prevention

| Chemotherapy Emetogenicity | Comparator | Efficacy Endpoint (Complete Response¹) | Palonosetron | Comparator | Phase | Finding |

| Highly Emetogenic (HEC) | Ondansetron | Acute (0-24h) | ~50% (at 3µg/kg) | N/A | Phase II | 3 µg/kg identified as the lowest effective dose.[9] |

| Highly Emetogenic (HEC) | Ondansetron | Delayed (24-120h) | Significantly higher | Lower | Phase III | Palonosetron showed superior control in the delayed phase when given with dexamethasone.[2] |

| Moderately Emetogenic (MEC) | Granisetron | Delayed (24-120h) | 74.3% | 61.7% | Phase IV | Palonosetron was significantly better at preventing delayed vomiting.[10] |

| Moderately Emetogenic (MEC) | Ondansetron/Dolasetron | Overall (0-120h) | Significantly higher | Lower | Phase III | Palonosetron provided superior efficacy in elderly patients (≥65 years).[11] |

¹Complete Response (CR) is typically defined as no emetic episodes and no use of rescue medication.

References

- 1. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Palonosetron in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ocular Administration of Palonosetron in the Prevention of Cisplatin-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of palonosetron hydrochloride in the prevention of chemotherapy-induced moderate and severe nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palonosetron improves prevention of chemotherapy-induced nausea and vomiting in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for Palonosetron Hydrochloride Pharmacokinetic Studies

Introduction